molecular formula C6H11NO B13641533 1-[1-(Methylamino)cyclopropyl]ethanone

1-[1-(Methylamino)cyclopropyl]ethanone

Katalognummer: B13641533
Molekulargewicht: 113.16 g/mol
InChI-Schlüssel: GMUVGPWZTOXSIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(methylamino)cyclopropyl]ethan-1-one is an organic compound with a unique structure that includes a cyclopropyl ring and a methylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(methylamino)cyclopropyl]ethan-1-one typically involves the reaction of cyclopropyl ketone with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of 1-[1-(methylamino)cyclopropyl]ethan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the consistency and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

1-[1-(methylamino)cyclopropyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylamino group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl carboxylic acids, while reduction can produce cyclopropyl alcohols.

Wissenschaftliche Forschungsanwendungen

1-[1-(methylamino)cyclopropyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[1-(methylamino)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action include signal transduction and metabolic processes. Detailed studies are required to fully elucidate the molecular mechanisms and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopropyl methyl ketone: Shares the cyclopropyl ring but lacks the methylamino group.

    Methyl cyclopropyl ketone: Similar structure but different functional groups.

Uniqueness

1-[1-(methylamino)cyclopropyl]ethan-1-one is unique due to the presence of both the cyclopropyl ring and the methylamino group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications and research studies .

Eigenschaften

Molekularformel

C6H11NO

Molekulargewicht

113.16 g/mol

IUPAC-Name

1-[1-(methylamino)cyclopropyl]ethanone

InChI

InChI=1S/C6H11NO/c1-5(8)6(7-2)3-4-6/h7H,3-4H2,1-2H3

InChI-Schlüssel

GMUVGPWZTOXSIG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1(CC1)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.